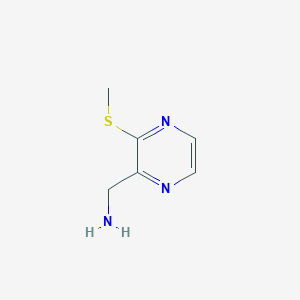
(3-(Methylthio)pyrazin-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Methylthio)pyrazin-2-yl)methanamine is an organic compound belonging to the pyrazine family It features a pyrazine ring substituted with a methylthio group at the third position and a methanamine group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methylthio)pyrazin-2-yl)methanamine typically involves the following steps:
Formation of the Pyrazine Ring: Starting from simple precursors like ethylenediamine and glyoxal, the pyrazine ring is formed through a condensation reaction.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol or its derivatives.
Attachment of the Methanamine Group:
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced, especially at the pyrazine ring, to form dihydropyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydropyrazine derivatives.
Substitution Products: Various substituted pyrazine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: (3-(Methylthio)pyrazin-2-yl)methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study the interactions of pyrazine derivatives with biological systems. It may serve as a building block for the synthesis of bioactive molecules.
Medicine: Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could be a candidate for designing molecules with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism by which (3-(Methylthio)pyrazin-2-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylthio and methanamine groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
(3-Chloropyrazin-2-yl)methanamine: Similar structure but with a chlorine atom instead of a methylthio group.
(3-Methoxypyrazin-2-yl)methanamine: Contains a methoxy group instead of a methylthio group.
(3-Aminopyrazin-2-yl)methanamine: Features an amino group at the third position.
Uniqueness: (3-(Methylthio)pyrazin-2-yl)methanamine is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for the development of new molecules with desired properties.
属性
IUPAC Name |
(3-methylsulfanylpyrazin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-10-6-5(4-7)8-2-3-9-6/h2-3H,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQDYVYWLJTEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN=C1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
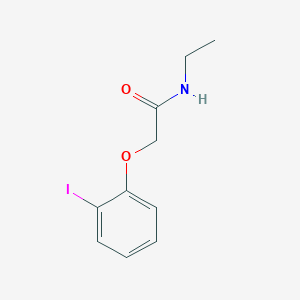


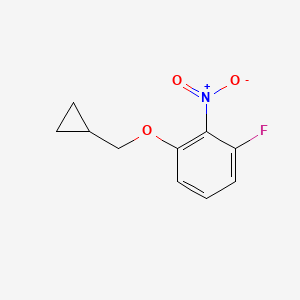

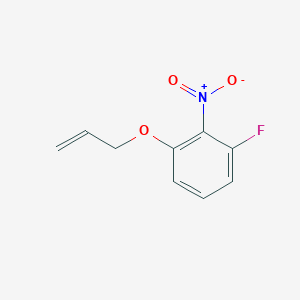
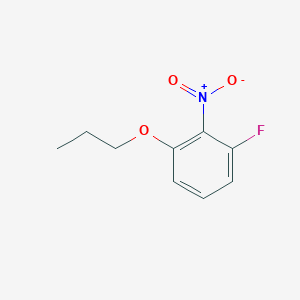

![2-{1-[(3-Fluorophenyl)sulfonyl]-3-piperidyl}acetic acid](/img/structure/B7870444.png)
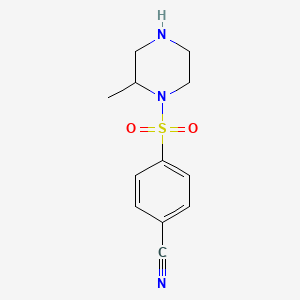

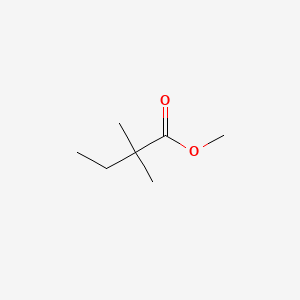
![3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B7870480.png)
![4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B7870485.png)
